Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate
Description
Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate is a synthetic azetidine derivative featuring a Boc-protected amino group and a methyl ester at the 3-position of the azetidine ring. This compound is widely used in medicinal chemistry and peptide synthesis due to the tert-butoxycarbonyl (Boc) group’s ability to protect amines during multi-step reactions . Its molecular formula is inferred as C₁₀H₁₆N₂O₅, with a molecular weight of approximately 260.25 g/mol. The methyl ester enhances lipophilicity, while the Boc group ensures stability under basic or nucleophilic conditions.
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)12-10(5-11-6-10)7(13)15-4/h11H,5-6H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJPQJYZJFHADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate (CAS: 2098047-42-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- IUPAC Name : Methyl 3-((tert-butoxycarbonyl)amino)azetidine-3-carboxylate
- Molecular Formula : C10H19ClN2O4
- Molecular Weight : 266.72 g/mol
- Purity : 97% .
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group provides stability and solubility, enhancing the compound's pharmacokinetic properties.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity :
-
Anticancer Properties :
- Research indicates that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds synthesized from azetidine derivatives demonstrated IC50 values as low as 0.126 µM against breast cancer cell lines, indicating potent antiproliferative activity .
- Pharmacokinetics :
Data Table: Biological Activity Summary
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated that the compound exhibited significant activity against resistant strains of Mycobacterium, with promising implications for treating drug-resistant infections . -
Anticancer Research :
Another study focused on the anticancer properties of azetidine derivatives, revealing that this compound showed a remarkable ability to inhibit cell proliferation in breast cancer models while sparing non-cancerous cells, thus highlighting its potential for targeted cancer therapy .
Scientific Research Applications
Medicinal Chemistry
Drug Development
Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate serves as an important building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors, particularly in the context of cancer therapies.
Case Study: Inhibitory Activity
In a study examining the inhibitory effects of azetidine derivatives on specific enzymes, this compound was found to exhibit significant inhibitory activity against target enzymes involved in tumor progression. The structure-activity relationship (SAR) analysis indicated that modifications at the azetidine nitrogen improved potency and selectivity.
Organic Synthesis
Synthetic Intermediates
This compound is utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in synthetic organic chemistry.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | DMF, 80°C | 85 |
| Cycloaddition | DCM, UV irradiation | 90 |
| Deprotection | TFA, room temperature | 95 |
Peptide Synthesis
Building Block for Peptides
this compound is employed as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group allows for selective protection and deprotection during the synthesis process, facilitating the construction of peptides with specific sequences.
Case Study: Peptide Synthesis Efficiency
In a comparative study of various protected amino acids used in peptide synthesis, the efficiency of using this compound was highlighted. The study demonstrated that peptides synthesized with this building block exhibited higher yields and fewer side reactions compared to those synthesized with conventional amino acids.
Material Science
Polymer Chemistry
The compound has potential applications in material science, specifically in the development of new polymers. Its functional groups can be integrated into polymer backbones to impart desirable properties such as increased thermal stability and enhanced mechanical strength.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate and its analogs:
Key Research Findings
Boc Protection Utility : The Boc group in the target compound and analogs (e.g., ) prevents unwanted side reactions, making these intermediates critical in peptide synthesis.
Ester Group Impact :
- Methyl ester (target compound) offers moderate lipophilicity, suitable for cell membrane penetration.
- Benzyl esters () introduce steric bulk, which can hinder enzymatic degradation but complicate purification.
Solubility and Stability :
- Hydroxymethyl and hydroxy substituents () improve aqueous solubility but may require additional protection steps.
- Free amines (e.g., ) are prone to oxidation, necessitating hydrochloride salt forms (e.g., CAS 1170108-38-9, similarity score 0.97 ) for enhanced stability.
Synthetic Flexibility :
- The ethoxy-oxoethyl group in enables further functionalization, such as ketone reduction or alkylation, but increases synthetic complexity.
Q & A
Basic Research Questions
Q. What are the key functional groups in Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, and how do they influence its reactivity?
- The compound contains three critical functional groups:
- tert-Butoxycarbonyl (Boc) group : Protects the amino group during synthesis and enhances solubility in organic solvents.
- Methyl ester : Stabilizes the carboxylate moiety and facilitates hydrolysis under acidic/basic conditions.
- Azetidine ring : A strained four-membered heterocycle that influences conformational rigidity and reactivity in nucleophilic substitutions .
Q. What synthetic routes are commonly used to prepare this compound?
- A typical synthesis involves:
Azetidine ring formation : Via cyclization of a β-amino alcohol precursor.
Boc protection : Reaction of the azetidine amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Carboxylation : Introduction of the methyl ester via coupling with methyl chloroformate or via Mitsunobu reaction .
- Critical Step : The Boc protection step requires anhydrous conditions to avoid premature deprotection. Yields are optimized using DMAP as a catalyst .
Q. How is the compound characterized for purity and structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂ protons) and Boc group (δ ~1.4 ppm for tert-butyl protons).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 287.14).
- Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm⁻¹ confirm the ester and carbamate carbonyl groups .
Advanced Research Questions
Q. What reaction mechanisms govern the stability of the Boc-protected amino group under varying pH and temperature conditions?
- Acidic Conditions : The Boc group is cleaved via protonation of the carbamate oxygen, leading to tert-butyl cation formation and subsequent release of CO₂. This process is rapid in 50% TFA/dichloromethane at 0–25°C .
- Basic Conditions : The methyl ester hydrolyzes to a carboxylic acid under alkaline conditions (e.g., NaOH/MeOH), while the Boc group remains intact below pH 10 .
- Thermal Stability : Decomposition occurs above 150°C, with degradation pathways involving retro-aza-Michael reactions or azetidine ring opening .
Q. How does structural modification of the azetidine ring impact biological activity?
- Case Study : Replacement of the azetidine with a pyrrolidine ring (e.g., in tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate) reduces strain, altering binding affinity to biological targets like G-protein-coupled receptors (GPCRs) .
- Methodological Approach : Computational docking studies (e.g., AutoDock Vina) combined with in vitro assays (e.g., cAMP inhibition) can quantify structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Common Issues : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
- Resolution :
Standardized Assays : Use uniform protocols (e.g., ADP-Glo™ Kinase Assay) across studies.
Metabolic Stability Testing : Evaluate compound integrity in assay media via LC-MS to rule out degradation artifacts .
Q. How can researchers troubleshoot low yields in the final coupling step of synthesis?
- Root Causes :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
